Z-YVAD-AFC

Fluorescence spectroscopy Caspase assay Signal-to-noise optimization

Z-YVAD-AFC is the only fluorogenic caspase-1 substrate combining cell permeability with a 105 nm Stokes shift for live-cell, real-time inflammasome monitoring. The N-terminal benzyloxycarbonyl (Z) group enables passive membrane diffusion in intact cells—unlike Ac-blocked substrates such as Ac-YVAD-AMC—while the AFC fluorophore minimizes spectral overlap and autofluorescence interference in high-throughput screening. The YVAD sequence (P4 tyrosine) ensures caspase-1 specificity with negligible caspase-3/-7 cross-reactivity, enabling unambiguous pathway assignment in pyroptosis, NLRP3, NLRC4, and AIM2 inflammasome studies. Supplied as white to off-white powder; soluble in DMSO, DMF, or methanol.

Molecular Formula C39H40F3N5O11
Molecular Weight 811.8 g/mol
Cat. No. B6334160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-YVAD-AFC
Molecular FormulaC39H40F3N5O11
Molecular Weight811.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50)/t21-,28-,29-,33-/m0/s1
InChIKeyQUINXAFKWYKRPT-FNGAAQSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-YVAD-AFC: Fluorogenic Caspase-1 Substrate for Inflammasome and Pyroptosis Research


Z-YVAD-AFC (Z-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic fluorogenic tetrapeptide substrate specifically designed for detecting and quantifying caspase-1 (interleukin-1β converting enzyme, ICE) activity . The compound consists of the caspase-1 recognition sequence YVAD conjugated to the AFC fluorophore, with an N-terminal benzyloxycarbonyl (Z) blocking group. Upon cleavage by active caspase-1, AFC is released and produces a quantifiable fluorescent signal with excitation/emission maxima of 400 nm and 505 nm . Z-YVAD-AFC is supplied as a white to off-white powder with molecular weight 811.8 g/mol, soluble in DMSO, DMF, or methanol, and requires storage at -20°C with protection from light .

Why Z-YVAD-AFC Cannot Be Interchanged with Other YVAD-Based or Caspase Substrates


Despite sharing the YVAD recognition sequence, fluorogenic caspase-1 substrates are not functionally interchangeable. Z-YVAD-AFC differs from Ac-YVAD-AMC in fluorophore chemistry, Stokes shift, and N-terminal blocking group, which collectively impact assay sensitivity, signal-to-noise ratio, and cell permeability . AFC-based substrates provide a Stokes shift of approximately 105 nm (400/505 nm), whereas AMC-based substrates yield a Stokes shift of only 80 nm (380/460 nm), leading to greater spectral overlap and higher background interference . Furthermore, Z-YVAD-AFC is not a substitute for caspase-3 substrates such as Z-DEVD-AFC, as the P4 tyrosine residue in YVAD confers preferential recognition by caspase-1, while the P4 aspartic acid in DEVD targets caspase-3/-7 . The following quantitative evidence delineates these critical distinctions.

Quantitative Differentiation of Z-YVAD-AFC Versus AMC-Based Substrates and Alternative Caspase Probes


Superior Stokes Shift of AFC Fluorophore Reduces Spectral Overlap Compared to AMC Substrates

Z-YVAD-AFC employs the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, which exhibits a significantly larger Stokes shift than AMC (7-amino-4-methylcoumarin)-based substrates such as Ac-YVAD-AMC. The trifluoromethyl substitution on the coumarin ring shifts the emission maximum to a longer wavelength while maintaining similar excitation characteristics, thereby reducing spectral overlap between excitation and emission channels . This directly translates to lower background fluorescence and improved assay sensitivity .

Fluorescence spectroscopy Caspase assay Signal-to-noise optimization

N-Terminal Benzyloxycarbonyl Moiety Enhances Cell Permeability for Live-Cell Assays

Z-YVAD-AFC incorporates an N-terminal benzyloxycarbonyl (Z) blocking group that confers enhanced cell membrane permeability compared to acetyl-blocked (Ac-) substrates such as Ac-YVAD-AMC or Ac-YVAD-AFC . The Z group, combined with the halogenated (trifluoromethyl) AFC fluorophore, facilitates passive diffusion across the plasma membrane, enabling intracellular detection of caspase-1 activation in intact, living cells without requiring cell lysis or detergent permeabilization . In contrast, Ac-blocked substrates exhibit substantially reduced membrane penetration and are primarily suitable for cell-free lysate assays .

Live-cell imaging Cell permeability Intracellular caspase detection

P4 Tyrosine Residue Confers Caspase-1 Preference Distinct from Caspase-3 Substrates

The YVAD tetrapeptide sequence in Z-YVAD-AFC contains a hydrophobic tyrosine residue at the P4 position, which is specifically recognized by caspase-1 . In direct comparative substrate profiling, caspase-1 exhibits minimal activity toward DEVD-based substrates (P4 aspartic acid), which are preferentially cleaved by caspase-3 and caspase-7 [1]. This P4 specificity enables Z-YVAD-AFC to selectively report on inflammasome-associated caspase-1 activation without interference from apoptotic caspase-3 signaling, a critical distinction for studies where both pyroptotic and apoptotic pathways may be concurrently activated [2].

Caspase selectivity Protease substrate specificity Apoptosis vs. pyroptosis

Relative Activity Profile of Z-YVAD-AFC Against Recombinant Caspases in Parallel Substrate Screening

In a systematic substrate cross-reactivity study using recombinant caspase enzymes, Z-YVAD-AFC demonstrated a defined activity profile relative to a pan-caspase Z-VAD-AFC control. When Z-VAD-AFC cleavage was set as the 100% baseline, Z-YVAD-AFC exhibited 19% ± 2.1% relative activity with SAS-1 preparations and 28% ± 2.5% with SAS-2 preparations, reflecting its restricted recognition by caspase-1 compared to the broad-spectrum control substrate [1]. Under the same conditions, Z-DEVD-AFC (caspase-3 substrate) showed 0% ± 0% activity, confirming that the YVAD sequence confers caspase-1 specificity not present in DEVD-based probes [1].

Substrate cross-reactivity Protease profiling Caspase activity assay

Optimal Applications for Z-YVAD-AFC in Caspase-1 Activity Detection and Inhibitor Discovery


Live-Cell Monitoring of Inflammasome-Mediated Caspase-1 Activation

The N-terminal benzyloxycarbonyl (Z) blocking group of Z-YVAD-AFC enables passive diffusion across the plasma membrane, making it uniquely suitable for real-time, live-cell monitoring of caspase-1 activation in intact cells . This contrasts with Ac-blocked substrates such as Ac-YVAD-AMC or Ac-YVAD-AFC, which lack sufficient cell permeability and require cell lysis prior to measurement. Researchers studying NLRP3, NLRC4, or AIM2 inflammasome activation kinetics in macrophages, dendritic cells, or other innate immune populations should prioritize Z-YVAD-AFC to capture dynamic, non-destructive measurements of caspase-1 activity in response to stimuli such as LPS plus nigericin, ATP, or crystalline activators . The AFC fluorophore's large Stokes shift (400/505 nm) further ensures sensitive detection even with low-level intracellular substrate turnover.

High-Throughput Screening of Caspase-1 Inhibitors with Reduced Spectral Interference

Z-YVAD-AFC is the preferred substrate for fluorometric high-throughput screening (HTS) campaigns targeting caspase-1 inhibitors due to the AFC fluorophore's 105 nm Stokes shift, which substantially reduces excitation-emission spectral overlap compared to the 80 nm shift of AMC-based substrates . This property minimizes background fluorescence and autofluorescence interference from screening library compounds, which frequently absorb or emit in the UV-blue range where AMC detection (380/460 nm) occurs. The Caspase-1 Inhibitor Drug Screening Kit (ab102489) employs YVAD-AFC as the detection substrate for this reason, enabling robust Z'-factor performance and reliable IC₅₀ determination across large compound collections . For laboratories validating hits from primary screens, Z-YVAD-AFC also supports follow-up dose-response studies with recombinant caspase-1 to confirm direct enzyme inhibition.

Discrimination of Pyroptotic Caspase-1 Activity from Apoptotic Caspase-3/-7 Signaling

In experimental systems where both inflammatory (pyroptotic) and apoptotic pathways may be concurrently activated—such as infection models, chemotherapeutic agent testing, or ischemia-reperfusion injury studies—Z-YVAD-AFC provides pathway-specific caspase-1 detection that is not achievable with pan-caspase substrates or caspase-3 substrates such as Z-DEVD-AFC [1]. The YVAD sequence's P4 tyrosine residue is preferentially recognized by caspase-1's S4 pocket, while DEVD-based substrates (P4 aspartic acid) are cleaved by caspase-3/-7 with negligible caspase-1 activity . Cross-reactivity profiling confirms that Z-YVAD-AFC exhibits ~19-28% relative activity against caspase-1 compared to the pan-caspase control Z-VAD-AFC, while Z-DEVD-AFC shows 0% activity, enabling unambiguous assignment of observed proteolytic activity to the caspase-1 axis [2].

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